Dacliximab
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daclizumab is a humanized monoclonal antibody that targets CD25, the alpha subunit of the high-affinity interleukin-2 receptor. It was initially approved by the US Food and Drug Administration in 1997 for the prevention of rejection in renal transplant patients . Daclizumab has also been used in the treatment of relapsing-remitting multiple sclerosis .
准备方法
Daclizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable host cell, such as Chinese hamster ovary cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody . The antibody is subsequently purified using a series of chromatography steps to ensure high purity and yield .
化学反应分析
Daclizumab, being a monoclonal antibody, primarily undergoes protein-specific reactions rather than small molecule chemical reactions. It can be subject to oxidation, reduction, and glycosylation modifications. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and glycosylation enzymes . The major products formed from these reactions are modified forms of the antibody with altered biological activity .
科学研究应用
Daclizumab has been extensively studied for its applications in immunology and neurology. In immunology, it has been used to prevent organ rejection in transplant patients by inhibiting the activation of T cells . In neurology, it has shown efficacy in reducing the frequency of relapses in patients with multiple sclerosis by modulating the immune response . Additionally, daclizumab has been investigated for its potential use in treating other autoimmune diseases and certain types of cancer .
作用机制
Daclizumab exerts its effects by binding to CD25, the alpha subunit of the high-affinity interleukin-2 receptor on the surface of activated T cells . This binding prevents interleukin-2 from interacting with its receptor, thereby inhibiting the proliferation and activation of T cells . Daclizumab also increases the availability of interleukin-2 for binding to intermediate-affinity receptors on natural killer cells, leading to their expansion and enhanced immune regulation .
相似化合物的比较
Daclizumab is similar to other monoclonal antibodies that target the interleukin-2 receptor, such as basiliximab . daclizumab is unique in its ability to modulate both T cells and natural killer cells, providing a broader immunomodulatory effect . Other similar compounds include tocilizumab and rituximab, which target different components of the immune system but share the common goal of modulating immune responses .
属性
CAS 编号 |
152923-56-3 |
---|---|
分子式 |
C9H13ClFNO |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。